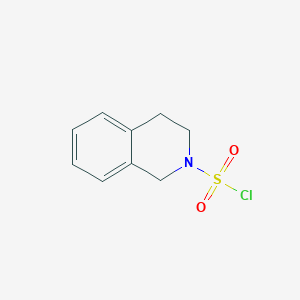

3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride

Vue d'ensemble

Description

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Applications De Recherche Scientifique

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride has several applications in scientific research:

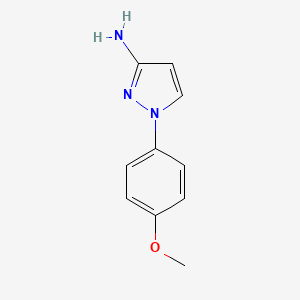

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antidepressants and anticonvulsants.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biological Studies: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

Orientations Futures

The future directions for research on “3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in related compounds for their medicinal properties , this compound could also be a subject of interest in the field of medicinal chemistry.

Mécanisme D'action

Target of Action

The primary target of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is carbonic anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound interacts with carbonic anhydrase by inhibiting its activity . The compound contains a sulfonamide function, which is considered a key feature for inhibiting CA . The presence of C-1 small substituents on the isoquinoline scaffold controls both inhibitory potency and selectivity .

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. For instance, it can disrupt the balance of carbon dioxide and bicarbonate in cells, affecting processes such as pH regulation and the transport of carbon dioxide .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to various molecular and cellular effects. Some derivatives of the compound have shown potent inhibitory effects against human CA isoforms, hCA IX and hCA XIV, at nanomolar concentrations . These isoforms are associated with certain types of tumors, suggesting potential applications in cancer therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with carbonic anhydrase

Analyse Biochimique

Biochemical Properties

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes . This compound interacts with various isoforms of carbonic anhydrase, including hCA I, hCA II, hCA IX, and hCA XIV . The nature of these interactions involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, leading to inhibition of enzyme activity . This inhibition is significant for its potential therapeutic applications in conditions where carbonic anhydrase activity needs to be modulated.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by inhibiting carbonic anhydrase, which plays a role in maintaining pH balance and ion transport within cells . The inhibition of carbonic anhydrase by this compound can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . These changes can affect various cell types, including tumor cells, where carbonic anhydrase is often overexpressed .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of carbonic anhydrase enzymes . The sulfonamide group of the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is crucial for the compound’s inhibitory activity and its potential therapeutic applications . Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in the response to changes in pH and ion concentration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in pH balance and ion transport .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of carbonic anhydrase . The compound interacts with enzymes and cofactors involved in the regulation of pH and ion concentration within cells . These interactions can affect metabolic flux and the levels of metabolites involved in these pathways . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments where it exerts its inhibitory effects on carbonic anhydrase . The localization and accumulation of the compound within specific tissues are important factors that determine its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with carbonic anhydrase enzymes . Targeting signals and post-translational modifications may play a role in directing the compound to these locations . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require heating and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

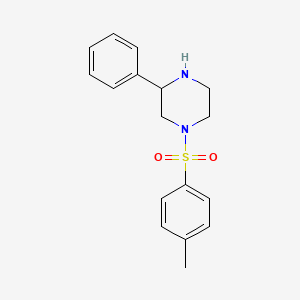

Comparaison Avec Des Composés Similaires

3,4-Dihydroisoquinoline-2(1H)-carboxamide: Known for its antidepressant and anticonvulsant properties.

3,4-Dihydroisoquinoline-2(1H)-sulfonamides: Potent carbonic anhydrase inhibitors.

Uniqueness: 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other isoquinoline derivatives. This makes it particularly useful in the synthesis of sulfonamide-based drugs and other sulfonyl-containing compounds .

Propriétés

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBQTBDTSDOYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588129 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195987-27-0 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Hydroxyamino)ethyl]aniline](/img/structure/B1357295.png)

![2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1357296.png)

![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)

![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)